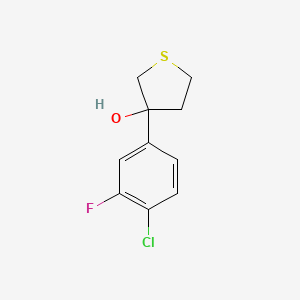

3-(4-Chloro-3-fluorophenyl)thiolan-3-ol

Description

3-(4-Chloro-3-fluorophenyl)thiolan-3-ol (CAS: 938016-74-1) is a sulfur-containing heterocyclic compound featuring a tetrahydrothiophene (thiolan) ring substituted with a hydroxyl group at the 3-position and a 4-chloro-3-fluorophenyl moiety. Its structure combines a halogenated aromatic ring with a polar hydroxyl group and a sulfur atom, which may influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

3-(4-chloro-3-fluorophenyl)thiolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFOS/c11-8-2-1-7(5-9(8)12)10(13)3-4-14-6-10/h1-2,5,13H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVGMNXXIYOXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(C2=CC(=C(C=C2)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCC1(C2=CC(=C(C=C2)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 3-(4-Chloro-3-fluorophenyl)thiolan-3-ol involves several synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, resulting in the desired compound . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.

Chemical Reactions Analysis

3-(4-Chloro-3-fluorophenyl)thiolan-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

3-(4-Chloro-3-fluorophenyl)thiolan-3-ol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and molecular pathways. In medicine, it is being explored for its potential therapeutic properties, including its use in drug development. In industry, this compound is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-fluorophenyl)thiolan-3-ol involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with 4-Chloro-3-fluorophenyl Substituents

Compounds bearing the 4-chloro-3-fluorophenyl group are widely studied for applications in pharmaceuticals, agrochemicals, and materials science. Key comparisons include:

(a) 4-Chloro-3-fluorophenylboronic acid

- Functional Groups : Boronic acid (-B(OH)₂).

- Applications : Used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, a critical step in drug development .

- Comparison : Unlike 3-(4-Chloro-3-fluorophenyl)thiolan-3-ol, the boronic acid derivative is highly reactive in coupling reactions due to its electron-deficient boron center. The thiolan-3-ol’s hydroxyl and sulfur groups may limit its utility in such reactions but could enhance hydrogen-bonding interactions in biological systems.

(b) 4-Chloro-3-fluorophenylacetonitrile

- Functional Groups : Nitrile (-CN).

- Applications : Intermediate in the synthesis of amines, carboxylic acids, and heterocycles.

- Comparison : The nitrile group offers distinct reactivity (e.g., hydrolysis to carboxylic acids), whereas the thiolan-3-ol’s hydroxyl group may confer higher polarity and solubility in protic solvents .

(c) 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone

- Functional Groups: Ketone, sulfide, and isoquinoline.

- Applications: Studied for crystallographic properties; the isoquinoline moiety may contribute to π-π stacking interactions in solid-state structures .

- Comparison: The ethanone-linked isoquinoline in this compound contrasts with the thiolan-3-ol’s saturated sulfur ring. The latter’s lack of aromaticity may reduce planarity and alter binding affinities in biological targets.

Heterocyclic Analogues with Sulfur or Nitrogen Rings

Compounds with sulfur- or nitrogen-containing heterocycles are prevalent in medicinal chemistry:

(a) 3-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid

- Functional Groups : Sulfonamide (-SO₂NH-), carboxylic acid (-COOH).

- Applications: Sulfonamide derivatives are known for antimicrobial and enzyme inhibitory activity .

- Comparison: The sulfonamide and carboxylic acid groups enhance acidity and hydrogen-bonding capacity, whereas the thiolan-3-ol’s hydroxyl group offers a single H-bond donor site. The thiophene ring in this compound is aromatic, unlike the saturated thiolan ring, which may affect metabolic stability.

(b) Pyrrolo[2,3-d]pyrimidinyl Derivatives (e.g., Example 117)

- Functional Groups : Pyrrolo[2,3-d]pyrimidine (nitrogen-rich heterocycle), hydroxy-methyl.

- Comparison : Nitrogen-rich heterocycles often exhibit stronger interactions with biological targets (e.g., enzymes, nucleic acids) compared to sulfur-containing rings. The thiolan-3-ol’s sulfur atom may confer distinct electronic effects, such as altered lipophilicity or redox activity.

Functional Group Variations in Propionate and Alanine Derivatives

highlights compounds like 3-(3-furyl)-D-alanine and 3-(3-iodophenyl)propionic acid, which share structural motifs with this compound:

- 3-(3-Furyl)-D-alanine: Features a furan ring and amino acid backbone.

- 3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)propionic acid: Combines a quinoline-piperazine scaffold with a propionic acid chain. Comparison: The elongated propionic acid chain enhances water solubility, whereas the thiolan-3-ol’s compact structure may improve membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.